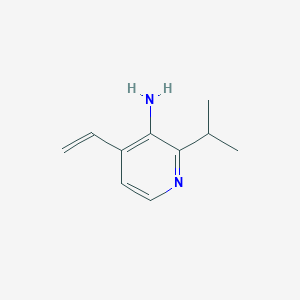
2-Isopropyl-4-vinylpyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isopropyl-4-vinylpyridin-3-amine is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with an isopropyl group at the 2-position, a vinyl group at the 4-position, and an amine group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-4-vinylpyridin-3-amine can be achieved through several methods. One common approach involves the reaction of 2-isopropyl-4-chloropyridine with vinylamine under suitable conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Another method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 2-isopropyl-4-bromopyridine is reacted with vinylboronic acid in the presence of a palladium catalyst and a base like potassium phosphate. This reaction is typically performed in a solvent like ethanol or water at temperatures ranging from 50 to 100°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and catalyst, is crucial for achieving high yields and efficiency in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
2-Isopropyl-4-vinylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The pyridine ring can be reduced to form piperidine derivatives using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides to form substituted amines or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine or pyridine.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Piperidine derivatives.
Substitution: Substituted amines or amides.
Wissenschaftliche Forschungsanwendungen
2-Isopropyl-4-vinylpyridin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-Isopropyl-4-vinylpyridin-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The vinyl group allows for potential covalent binding to target proteins, while the amine group can form hydrogen bonds or ionic interactions. These interactions can lead to changes in the conformation and function of the target molecules, resulting in the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
2-Isopropyl-4-vinylpyridin-3-amine can be compared with other pyridine derivatives, such as:
2-Isopropyl-4-methylpyridin-3-amine: Similar structure but with a methyl group instead of a vinyl group, leading to different reactivity and applications.
2-Isopropyl-4-chloropyridin-3-amine: Contains a chlorine atom, making it more reactive in substitution reactions.
2-Isopropyl-4-bromopyridin-3-amine: Similar to the chlorinated derivative but with a bromine atom, which can be used in cross-coupling reactions.
The uniqueness of this compound lies in its vinyl group, which provides additional reactivity and potential for covalent interactions with biological targets, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C10H14N2 |
|---|---|
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
4-ethenyl-2-propan-2-ylpyridin-3-amine |
InChI |
InChI=1S/C10H14N2/c1-4-8-5-6-12-10(7(2)3)9(8)11/h4-7H,1,11H2,2-3H3 |
InChI-Schlüssel |
SKUSEKAIDHDZDY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NC=CC(=C1N)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


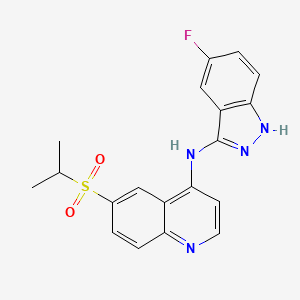
![N-[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexyl]-6-[3,3-dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanamide;hexafluorophosphate](/img/structure/B13923864.png)

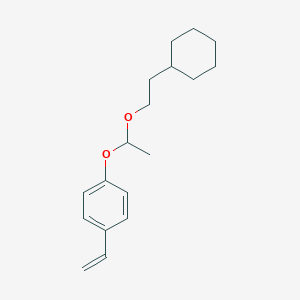
![2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol](/img/structure/B13923883.png)
![8-Bromo-2,4-dichloropyrazolo[1,5-a][1,3,5]triazine](/img/structure/B13923889.png)

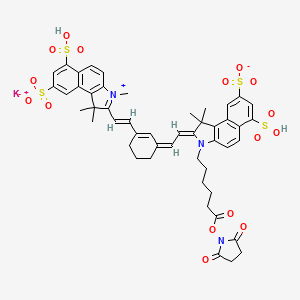
![4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]benzenecarboxylic acid](/img/structure/B13923906.png)
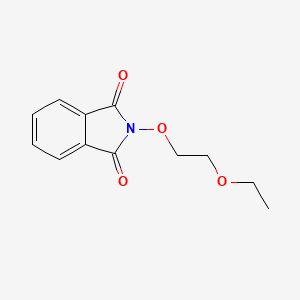
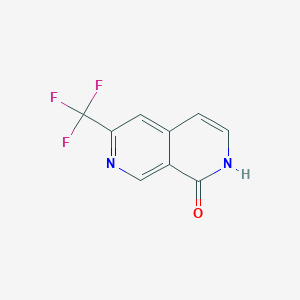
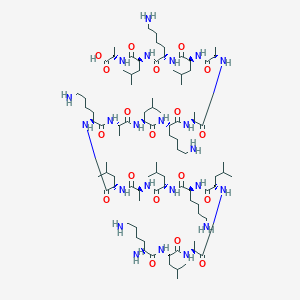
![6-Bromo-4-(isopropylamino)pyrrolo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B13923936.png)
![3-bromo-1-oxa-8-azaspiro[4.5]decane;hydrochloride](/img/structure/B13923942.png)
